

2-Amino-9-fluorenone: A Comprehensive Technical Guide

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This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Amino-9-fluorenone**. Tailored for researchers, scientists, and drug development professionals, this document includes detailed experimental protocols and explores the compound's role as a versatile intermediate in the synthesis of biologically active molecules.

Core Chemical Properties

2-Amino-9-fluorenone is an aromatic organic compound featuring a fluorenone backbone substituted with an amino group.[1][2] Its chemical structure lends itself to a variety of chemical modifications, making it a valuable building block in medicinal chemistry and materials science. [1]



| Property | Value | References |
|-------------------|---|------------|
| Molecular Formula | С13Н9NO | [2] |
| Molecular Weight | 195.22 g/mol | [2] |
| Appearance | Orange to brown to dark purple powder/crystals | [3] |
| Melting Point | 157-160 °C | [3] |
| Boiling Point | 331.88 °C (rough estimate) | [3] |
| Solubility | Soluble in alcohol and ether; insoluble in water. Almost transparent in hot methanol. | [3] |
| рКа | 3.06 ± 0.20 (Predicted) | [3] |
| CAS Number | 3096-57-9 | [2] |

Synthesis of 2-Amino-9-fluorenone

The synthesis of **2-Amino-9-fluorenone** is typically achieved through a two-step process involving the nitration of 9-fluorenone followed by the reduction of the resulting 2-nitro-9-fluorenone.

Experimental Protocol:

Step 1: Synthesis of 2-Nitro-9-fluorenone

This procedure is adapted from established methods for the nitration of fluorenone.[4]

- Materials:
 - 9-Fluorenone
 - Nitric acid (65%)
 - Sulfuric acid (96%)



- Water
- Procedure:
 - In a round-bottom flask, suspend 9-fluorenone in water.
 - Carefully add a mixture of nitric acid (2.8 equivalents) and sulfuric acid (3.6 equivalents) to the suspension.
 - Heat the reaction mixture to 80°C for 1.5 hours. The reaction should be monitored by thinlayer chromatography (TLC).
 - Upon completion, cool the reaction mixture and collect the precipitate by filtration.
 - Wash the solid with water to remove any remaining acid.
 - Recrystallize the crude product from an appropriate solvent to yield pure 2-nitro-9fluorenone.

Step 2: Synthesis of **2-Amino-9-fluorenone** (Reduction of 2-Nitro-9-fluorenone)

This protocol is a generalized procedure based on the common method of reducing aromatic nitro compounds using tin(II) chloride.[1][5][6]

- Materials:
 - 2-Nitro-9-fluorenone
 - Tin(II) chloride dihydrate (SnCl₂·2H₂O)
 - Concentrated hydrochloric acid (HCI)
 - Ethanol
 - Sodium hydroxide (NaOH) solution
 - Ethyl acetate
- Procedure:



- Dissolve 2-nitro-9-fluorenone in ethanol in a round-bottom flask.
- In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
- Slowly add the tin(II) chloride solution to the solution of 2-nitro-9-fluorenone with stirring.
- Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
- Filter the mixture to remove the tin salts.
- Extract the filtrate with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Amino-9-fluorenone.
- Purify the crude product by column chromatography or recrystallization to obtain the final product.



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Synthesis of **2-Amino-9-fluorenone**.

Applications in Research and Drug Development

2-Amino-9-fluorenone serves as a crucial intermediate in the synthesis of various compounds with potential therapeutic applications and as a tool in chemical biology.[1]

Precursor to Biologically Active Molecules

Foundational & Exploratory





Derivatives of **2-Amino-9-fluorenone** have shown promise as antimicrobial and anticancer agents.[7][8] For instance, Schiff bases synthesized from **2-Amino-9-fluorenone** have been investigated for their biological activities.[7]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This is a general procedure for the synthesis of Schiff bases from 9-fluorenone derivatives.[7]

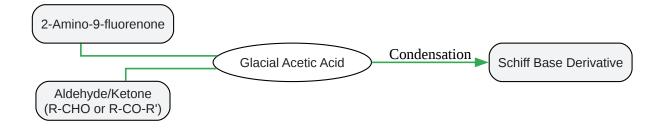
Materials:

- 2-Amino-9-fluorenone
- An appropriate aldehyde or ketone
- Ethanol
- Catalytic amount of glacial acetic acid

Procedure:

- Dissolve 2-Amino-9-fluorenone in ethanol in a round-bottom flask.
- Add a stoichiometric amount of the desired aldehyde or ketone to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash it with cold ethanol.
- If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.





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General workflow for Schiff base synthesis.

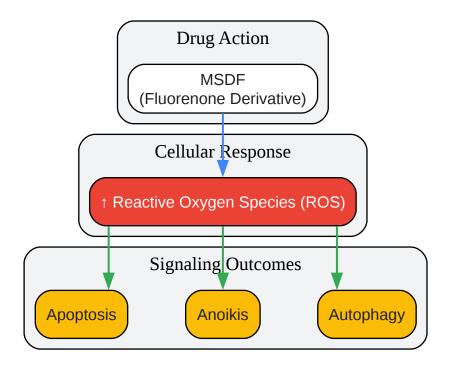
Fluorescent Probe Applications

The fluorenone core is known for its fluorescent properties.[2] While specific protocols for **2-Amino-9-fluorenone** as a fluorescent probe are not extensively detailed in the literature, its structural similarity to other fluorescent amine-reactive probes suggests its potential in this area. The primary amino group can be derivatized to create probes for various analytical applications.

Potential Signaling Pathway Modulation by Fluorenone Derivatives

While research on the direct interaction of **2-Amino-9-fluorenone** with cellular signaling pathways is limited, studies on its derivatives provide insights into potential mechanisms of action. For instance, a novel fluorenone derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), has been shown to exhibit anticancer activity in human hepatocellular carcinoma cells.[9] The proposed mechanism involves the generation of reactive oxygen species (ROS), which subsequently triggers apoptosis, anoikis, and autophagy.[9]





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ROS-mediated signaling by a fluorenone derivative.

This example illustrates a potential mechanism by which fluorenone-based compounds can exert their biological effects and highlights a promising avenue for future research into the therapeutic applications of **2-Amino-9-fluorenone** and its derivatives.

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